molecular formula C39H69N5O4 B12380726 Lipospondin

Lipospondin

Cat. No.: B12380726
M. Wt: 672.0 g/mol
InChI Key: WIHOOAPPFFOTDD-PCWRZNOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lipospondin, also known as Elaidoyl Tripeptide-37, is a synthetic lipo-peptide composed of elaidic acid and a tripeptide sequence (Elaidyl-Lys-Phe-Lys-OH). It is known for its anti-aging and skin-conditioning properties. This compound is an ester of elaidic acid and Tripeptide-37, which mimics a part of the sequence of Thrombospondin, a protein that plays a crucial role in angiogenesis, extracellular matrix assembly, and tissue remodeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lipospondin is synthesized through a peptide synthesis process, where the tripeptide sequence (Lys-Phe-Lys) is first assembled. Elaidic acid is then esterified to the tripeptide to form Elaidoyl Tripeptide-37. The synthesis involves standard peptide coupling reactions, typically using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent hydrolysis and degradation of the peptide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions

Lipospondin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cross-linked peptides, while reduction can yield linear peptides with free thiol groups. Substitution reactions can produce modified peptides with enhanced or altered biological activity .

Scientific Research Applications

Lipospondin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling and extracellular matrix interactions.

    Medicine: Explored for its potential in wound healing and anti-aging treatments due to its ability to stimulate collagen and elastin production.

    Industry: Incorporated into skincare products for its firming and smoothing effects on the skin

Mechanism of Action

Lipospondin exerts its effects by activating transforming growth factor-beta (TGF-β), which promotes the production of collagen and elastin by fibroblasts. The elaidic acid component inhibits matrix metalloproteinases (MMPs), enzymes responsible for collagen degradation. This dual action helps in maintaining the structural integrity of the extracellular matrix, leading to improved skin elasticity and reduced wrinkles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of elaidic acid and the tripeptide sequence, which provides both structural and functional benefits. Its ability to inhibit MMPs while promoting collagen synthesis makes it particularly effective in anti-aging and skin-conditioning applications .

Properties

Molecular Formula

C39H69N5O4

Molecular Weight

672.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(E)-octadec-9-enyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid

InChI

InChI=1S/C39H69N5O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-31-42-34(27-20-22-29-40)37(45)44-36(32-33-25-18-17-19-26-33)38(46)43-35(39(47)48)28-21-23-30-41/h9-10,17-19,25-26,34-36,42H,2-8,11-16,20-24,27-32,40-41H2,1H3,(H,43,46)(H,44,45)(H,47,48)/b10-9+/t34-,35-,36-/m0/s1

InChI Key

WIHOOAPPFFOTDD-PCWRZNOFSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCN[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

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